Cas no 18314-34-6 (1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, (2R)-)

1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, (2R)- structure
18314-34-6 structure
Product Name:1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, (2R)-
CAS No:18314-34-6
MF:C8H18NO2
MW:160.23402261734
CID:96142
PubChem ID:7048706
Update Time:2025-04-18

1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, (2R)-
    • [(2R)-2-acetyloxypropyl]-trimethylazanium
    • [(2R)-1-(trimethyl-$l^4-azanyl)propan-2-yl] ethanoate
    • PD119665
    • J0R
    • 18314-34-6
    • AC1OFCM0
    • DTXSID00427576
    • NS00099300
    • SCHEMBL24465400
    • Inchi: 1S/C8H18NO2/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1/t7-/m1/s1
    • InChI Key: NZWOPGCLSHLLPA-SSDOTTSWSA-N
    • SMILES: O(C(C)=O)[C@H](C)C[N+](C)(C)C

Computed Properties

  • Exact Mass: 160.13384
  • Monoisotopic Mass: 160.133753817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
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